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Compound of Interest

Compound Name: 2-(Ethylsulfonyl)ethanamine

Cat. No.: B062192

An In-depth Technical Guide to 2-(Ethylsulfonyl)ethanamine: Synthesis, Characterization,
and Applications in Modern Drug Discovery

Abstract

2-(Ethylsulfonyl)ethanamine is a bifunctional organic molecule that is emerging as a versatile
building block in medicinal chemistry and organic synthesis. This technical guide provides a
comprehensive review of its chemical properties, synthesis, and characterization. It delves into
its reactivity, highlighting its utility in the construction of complex molecular architectures,
particularly in the context of drug discovery. By examining its role as a precursor in the
synthesis of innovative therapeutic agents, this document offers valuable insights for
researchers, scientists, and drug development professionals. Detailed experimental protocols
and workflow visualizations are provided to facilitate its practical application in the laboratory.

Introduction: The Emerging Role of 2-
(Ethylsulfonyl)ethanamine in Medicinal Chemistry

2-(Ethylsulfonyl)ethanamine, with the chemical formula C4H11NO2S, is a primary amine
featuring an ethylsulfonyl group. While not extensively studied as a standalone bioactive agent,
its true value lies in its utility as a chemical intermediate. The presence of both a nucleophilic
primary amine and an electron-withdrawing sulfonyl group makes it a highly versatile scaffold
for the synthesis of a diverse range of organic compounds. Its structural attributes are of
particular interest to medicinal chemists for the development of novel therapeutic agents.
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The sulfonyl group is a well-established pharmacophore found in a wide array of approved
drugs, where it often serves as a hydrogen bond acceptor, improving the pharmacokinetic
profile of the molecule. The primary amine provides a convenient handle for further chemical
modifications, allowing for the introduction of various functional groups and the construction of
larger, more complex molecules. This guide will explore the synthesis, characterization, and
synthetic applications of 2-(Ethylsulfonyl)ethanamine, with a focus on its potential in the drug
discovery process.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-(Ethylsulfonyl)ethanamine
is crucial for its effective use in synthesis and for the accurate interpretation of experimental
results.

Physicochemical Data

Property Value Source
Molecular Formula C4H11NO2S
Molecular Weight 137.20 g/mol
CAS Number 104535-64-0
Appearance Not spec.ified, Ii.kely a liquid or
low-melting solid
Boiling Point 105-107 °C at 0.5 mmHg
Density 1.166 g/cm3
Refractive Index 1.471

Spectroscopic Characterization

The structural confirmation of 2-(Ethylsulfonyl)ethanamine relies on a combination of
standard spectroscopic techniques.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl
group (a triplet and a quartet), and two methylene groups adjacent to the sulfonyl group
and the amine. The protons on the carbon adjacent to the sulfonyl group will be
deshielded and appear at a higher chemical shift compared to the protons adjacent to the
amine.

o 183C NMR: The carbon NMR spectrum should display four distinct signals corresponding to
the four carbon atoms in the molecule. The chemical shifts will be influenced by the
neighboring heteroatoms (nitrogen, sulfur, and oxygen).

o Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak
corresponding to the exact mass of C4AH11NO2S.

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for
the N-H stretching of the primary amine (around 3300-3400 cm~1) and the S=0 stretching of
the sulfonyl group (typically two strong bands around 1350-1300 cm~! and 1160-1120 cm™1).

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of synthesized 2-
(Ethylsulfonyl)ethanamine.
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Characterization Workflow for 2-(Ethylsulfonyl)ethanamine

Synthesized Product

Purification
(e.g., Distillation or Chromatography)

Thin Layer Chromatography (TLC)
(Purity Check)

NMR Spectroscopy
(1H’ 13C)
(Structural Elucidation)

[ Mass Spectrometry (MS) j
( )

Molecular Weight Confirmation

Infrared (IR) Spectroscopy
(Functional Group ldentification)

Confirmed Pure Product
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Proposed Synthesis of 2-(Ethylsulfonyl)ethanamine
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Caption: A proposed multi-step synthesis of 2-(Ethylsulfonyl)ethanamine from 2-
bromoethanol.

Detailed Synthetic Protocol (Hypothetical)

Step 1: Synthesis of 2-(Ethylthio)ethanol

e To a solution of sodium ethanethiolate in a suitable solvent such as ethanol, add 2-
bromoethanol dropwise at room temperature.

 Stir the reaction mixture at room temperature for several hours until the starting material is
consumed (monitored by TLC).

e Remove the solvent under reduced pressure.
» Extract the product with an organic solvent and wash with water to remove inorganic salts.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-
(ethylthio)ethanol.

Step 2: Oxidation to 2-(Ethylsulfonyl)ethanol
» Dissolve 2-(ethylthio)ethanol in a suitable solvent like dichloromethane or acetic acid.

e Add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-
CPBA), portion-wise at 0 °C.

» Allow the reaction to warm to room temperature and stir until the oxidation is complete
(monitored by TLC).

e Quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution if m-
CPBA is used).

» Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution
and brine.

» Dry the organic layer, filter, and concentrate to obtain 2-(ethylsulfonyl)ethanol.
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Step 3: Activation of the Hydroxyl Group

Dissolve 2-(ethylsulfonyl)ethanol in an anhydrous solvent like dichloromethane under an
inert atmosphere.

e Add a base, such as triethylamine, and cool the mixture to 0 °C.

o Add methanesulfonyl chloride (MsCI) or p-toluenesulfonyl chloride (TsCl) dropwise.

o Stir the reaction at 0 °C for a few hours.

e Wash the reaction mixture with water, dilute acid, and brine.

» Dry the organic layer and concentrate to yield the activated intermediate.

Step 4: Amination

Dissolve the activated intermediate in a polar aprotic solvent like dimethylformamide (DMF).
e Add sodium azide (NaNs) and heat the reaction mixture.

» After the reaction is complete, cool to room temperature and add water.

o Extract the azide intermediate with an organic solvent.

e Reduce the azide to the primary amine using a standard reducing agent like lithium
aluminum hydride (LAH) or by catalytic hydrogenation (Hz, Pd/C).

 Purify the final product, 2-(Ethylsulfonyl)ethanamine, by distillation or column
chromatography.

Applications in Drug Discovery and Organic
Synthesis

The synthetic utility of 2-(Ethylsulfonyl)ethanamine is exemplified by its use in the preparation
of more complex molecules, as demonstrated in the patent literature.

Use as a Reactant in Patent Literature
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A patent for "PYRAZOLO [1, 5-A] PYRIMIDINE DERIVATIVES AS BTK INHIBITORS" mentions
2-(ethylsulfonyl)ethan-1-amine as a reactant. In this context, it is used to introduce the
ethylsulfonyl-ethylamine moiety onto a pyrazolopyrimidine core. This modification is likely
intended to improve the physicochemical properties of the final compound, such as its solubility
and metabolic stability, which are critical for its efficacy as a drug candidate. The primary amine
of 2-(ethylsulfonyl)ethanamine participates in a nucleophilic substitution or a related coupling
reaction to form a new carbon-nitrogen bond.

Potential as a Scaffold in Medicinal Chemistry

The structure of 2-(Ethylsulfonyl)ethanamine makes it an attractive starting point for the
generation of compound libraries for high-throughput screening. The primary amine can be
readily derivatized through various reactions, including:

» Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

e Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary
amines.

o Sulfonamide formation: Reaction with sulfonyl chlorides to form sulfonamides.
o Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

These reactions allow for the systematic exploration of the chemical space around the 2-
(ethylsulfonyl)ethyl scaffold, which can lead to the discovery of new bioactive molecules.

Conclusion and Future Perspectives

2-(Ethylsulfonyl)ethanamine is a valuable and versatile building block in organic synthesis
with significant potential in drug discovery. While the direct biological activity of this compound
IS not yet explored, its utility as a precursor for more complex molecules is evident. Its
bifunctional nature allows for a wide range of chemical transformations, making it an ideal
candidate for the synthesis of compound libraries and the optimization of lead compounds.

Future research should focus on expanding the synthetic applications of 2-
(ethylsulfonyl)ethanamine and exploring the biological activities of its derivatives. A
systematic investigation into its use in parallel synthesis and combinatorial chemistry could
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accelerate the discovery of new therapeutic agents. Furthermore, a deeper understanding of its
own ADME-Tox profile could provide valuable insights for the design of safer and more effective
drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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